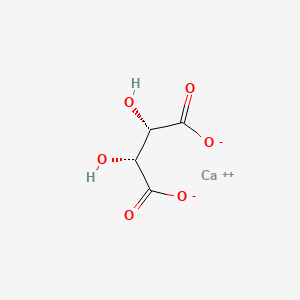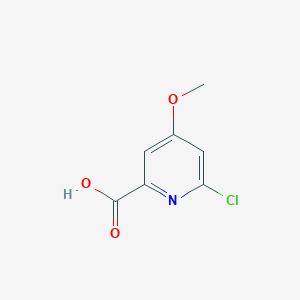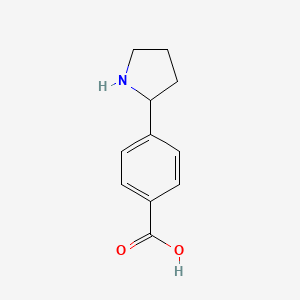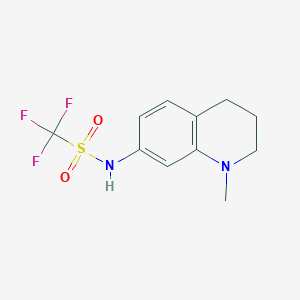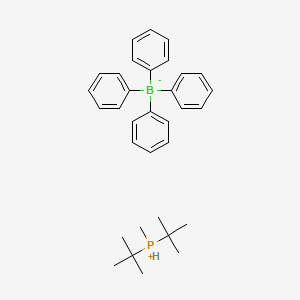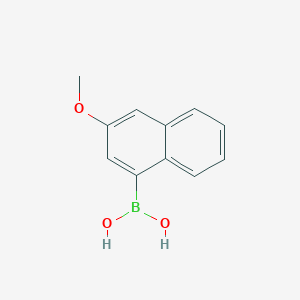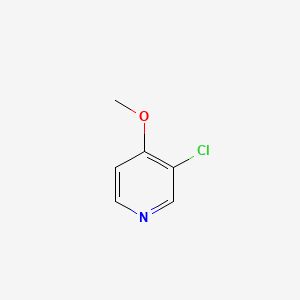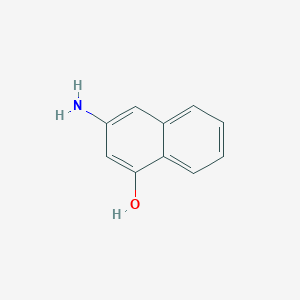
3-Aminonaphthalen-1-ol
Übersicht
Beschreibung
3-Aminonaphthalen-1-ol is a compound with the molecular formula C10H9NO . It is also known as 1-Naphthalenol, 3-amino- . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Aminonaphthalen-1-ol is1S/C10H9NO.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6,12H,11H2;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . The molecular weight of the hydrochloride form is 195.65 . Physical And Chemical Properties Analysis
3-Aminonaphthalen-1-ol has a molecular weight of 159.185 Da . It is a powder at room temperature . The compound is a hydrochloride salt, suggesting it may be soluble in water .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors
3-Aminonaphthalen-1-ol derivatives have been employed in the development of turn-on fluorescent sensors. For instance, derivatives like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been designed for the selective recognition of aluminum ions. Such sensors exhibit "OFF-ON type" fluorescence in the presence of Al3+ ions and have been recommended for their selective detection with high sensitivity, demonstrating a detection limit of 99 nM. Furthermore, these sensors have applications in bacterial cell imaging and logic gate operations, showcasing their versatility in both environmental and biological contexts (Yadav & Singh, 2018).
DNA Interaction and Anticancer Activity
Schiff base ligands derived from reactions involving 2-hydroxy-1-naphthaldehyde have shown potential in DNA interaction and docking studies. These compounds, when complexed with metals such as Cu(II), Fe(II), and Pd(II), exhibit DNA binding activity and suggest suitability as drug candidates. This highlights the role of 3-Aminonaphthalen-1-ol derivatives in exploring new therapeutic agents with anticancer capabilities (Kurt et al., 2020).
Corrosion Inhibition
Derivatives like 4-amino-3-hydroxynaphthalene-1-sulphonic acid have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies show that such compounds can significantly protect metal surfaces from corrosion, adhering to the Langmuir adsorption isotherm model. This application is crucial for extending the life of metal structures in industrially relevant acidic conditions (Yıldız, Doğan, & Dehri, 2014).
Catalysis and Synthesis
3-Aminonaphthalen-1-ol derivatives have been utilized in catalytic processes and synthetic chemistry. For example, they have been involved in the palladium-catalyzed annulation of alkynes, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes. Such reactions underscore the utility of these compounds in constructing complex molecular architectures, which can have further applications in material science, drug development, and organic synthesis (Tian, Pletnev, & Larock, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-aminonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIJLOSXZVDDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633878 | |
| Record name | 3-Aminonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminonaphthalen-1-ol | |
CAS RN |
90923-79-8 | |
| Record name | 3-Aminonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)
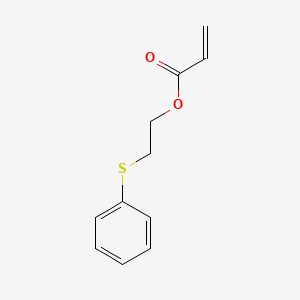
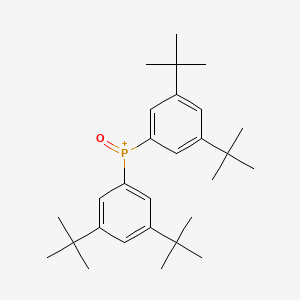
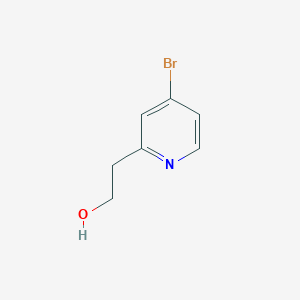
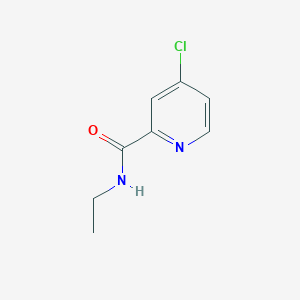
![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)

